Sulofenur metabolite II
Description
Structure
3D Structure
Properties
CAS No. |
132630-09-2 |
|---|---|
Molecular Formula |
C16H15ClN2O4S |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H15ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9,15,20H,1,8H2,(H2,18,19,21) |
InChI Key |
NQVZANDNBIOHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylurea-Based Synthetic Approach
The primary synthetic strategy for this compound involves the formation of arylsulfonylurea derivatives through reactions between sulfonamides and isocyanates or related intermediates.
Reaction of Aryl Isocyanates with Sulfonamides :
Aryl isocyanates (Formula II) react with sulfonamides (Formula III) in the presence of an acid scavenger such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in non-reactive solvents like acetone or acetone/water mixtures at temperatures ranging from 0°C to 100°C, with optimal yields at 20–30°C. The reaction completes within approximately one hour, producing the sulfonylurea product which can be purified by crystallization or chromatography.Alternative Route via Aniline Derivatives and Sulfonylisocyanates :
Aniline derivatives (Formula IV) react with sulfonylisocyanates (Formula V) under basic conditions, using similar solvents and temperature ranges as above. This method also yields the sulfonylurea compound after filtration and purification.Carbamate Intermediate Route :
Sulfonamides (Formula V) can be converted to carbamates (Formula VII) by reaction with alkyl haloformates (XCOOR3, where X = Br or Cl, R3 = C1-C3 alkyl) in the presence of potassium carbonate in solvents like acetone or methyl ethyl ketone. The carbamate intermediate is then reacted with aniline derivatives to yield the final sulfonylurea product.
Hydroxylation and Oxidation Steps
Benzylic Hydroxylation :
The benzylic hydroxylation metabolite (related to metabolite II) can be synthesized via Grignard reaction of aldehyde precursors with phenyl magnesium bromide, followed by protection and coupling steps. The hydroxyl group introduction is a key step in mimicking the metabolite structure.Oxidation to Keto Derivative :
Attempts to oxidize the benzylic alcohol to the keto metabolite using pyridinium chlorochromate or manganese dioxide often result in complex mixtures. An alternative approach involves oxidizing the aldehyde precursor before coupling to obtain the keto metabolite cleanly.
Reaction Conditions and Purification
Yields and Purity
- The sulfonylurea synthesis via isocyanate and sulfonamide reactions typically yields products in moderate to high yields (often >70%) with purities exceeding 95% after purification.
- Hydroxylation and oxidation steps require careful control to avoid side products; yields vary depending on the method and purification strategy.
Analytical and Characterization Data
- Purity and identity of this compound and related compounds are confirmed by chromatographic methods such as HPLC and preparative HPLC, as well as spectroscopic techniques including NMR and IR spectroscopy.
- Mass spectrometry fragmentation patterns are used to distinguish regioisomers and confirm metabolite structures.
Summary Table of Key Preparation Methods
| Method | Reactants | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aryl isocyanate + sulfonamide | Aryl isocyanate + sulfonamide | Base (NaOH, KOH), acetone, 20–30°C | Rapid, high yield, simple workup | Requires careful temperature control |
| Aniline + sulfonylisocyanate | Aniline derivative + sulfonylisocyanate | Base, acetone/toluene, 20–30°C | Strong exotherm, efficient | Sensitive to moisture |
| Carbamate intermediate route | Sulfonamide + alkyl haloformate + aniline | K2CO3, acetone, reflux, then dioxane, 50–reflux | Allows intermediate isolation | Multi-step, longer reaction time |
| Benzylic hydroxylation | Aldehyde + phenyl magnesium bromide | Grignard reagent, ether solvents | Direct hydroxylation | Requires protection steps |
| Oxidation to keto metabolite | Benzylic alcohol oxidation | PCC or MnO2 (less effective) | Attempts to mimic metabolite II | Complex mixtures, low selectivity |
Research Findings and Notes
- The sulfonylurea derivatives prepared by these methods have been extensively studied for antitumor activity, with this compound being a major plasma metabolite with prolonged half-life but lacking direct antitumor activity.
- The metabolite’s preparation is crucial for pharmacokinetic studies and toxicity profiling, as it is linked to adverse effects such as methemoglobinemia due to metabolic conversion to p-chloroaniline.
- Synthetic access to these metabolites allows for detailed biological evaluation and the development of less toxic analogs.
Chemical Reactions Analysis
Identification and Structural Characteristics
Sulofenur metabolite II is a sulfate conjugate formed during phase II metabolism of the parent compound. Structurally, it contains a para-chloroaniline moiety linked to a sulfate group at the 5-position of the aromatic ring . This conjugation enhances water solubility, facilitating renal excretion, but also plays a role in downstream toxicity .
Metabolic Pathway Leading to Metabolite II
The formation of metabolite II occurs via a two-step process:
-
Phase I Hydroxylation : Sulofenur undergoes hydroxylation at the indane ring, producing intermediates such as hydroxy-sulofenur and keto-sulofenur .
-
Phase II Sulfation : The hydroxylated intermediates are sulfated by sulfotransferases (SULTs), forming the stable sulfate conjugate (metabolite II) .
| Step | Enzyme Involved | Reaction Type | Product |
|---|---|---|---|
| 1 | Cytochrome P450 | Hydroxylation | Hydroxy-sulofenur |
| 2 | Sulfotransferase | Sulfation | 2-amino-5-chlorophenyl sulfate (metabolite II) |
Chemical Reactions and Degradation Products
Metabolite II is not an endpoint but participates in further reactions:
-
Hydrolysis : In acidic environments, the sulfate group is cleaved, regenerating 2-amino-5-chlorophenol , which can oxidize to form p-chloronitrosobenzene —a reactive species implicated in hemoglobin oxidation .
-
β-Elimination : In the presence of cysteine S-conjugate β-lyases, metabolite II undergoes β-elimination, releasing sulfenic acid (RS-OH) and ammonium ions .
Correlation with Toxicity
Metabolite II is directly linked to methemoglobinemia and hemolytic anemia , as demonstrated in clinical trials :
-
Mechanism : The degradation product p-chloronitrosobenzene oxidizes hemoglobin (Fe²⁺ → Fe³⁺), forming methemoglobin, which cannot transport oxygen .
-
Dose-Dependency : Plasma levels of metabolite II correlate with methemoglobin concentrations (, ) .
| Study | Metabolite II Plasma Level (µg/mL) | Methemoglobin (%) | Toxicity Grade |
|---|---|---|---|
| 12.4 ± 3.2 | 15.8 ± 4.1 | 3 (Severe) | |
| 8.1 ± 2.5 | 10.2 ± 3.6 | 2 (Moderate) |
Comparative Analysis Across Species
Metabolite II formation varies significantly between species, impacting toxicity profiles:
-
Humans vs. Rodents : Humans exhibit higher sulfotransferase activity, leading to 3–5× greater metabolite II production compared to rodents .
-
Protein Binding : In humans, metabolite II is 98% protein-bound, prolonging its half-life () and exacerbating toxicity .
Implications for Drug Design
Efforts to mitigate metabolite II-related toxicity include:
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
- Mechanism of Action : Sulofenur metabolite II exerts cytotoxic effects through bioactivation to form reactive intermediates that can carbamoylate biological macromolecules, disrupting cellular functions and inducing cell death.
- Clinical Trials : In phase II trials, sulofenur demonstrated modest antitumor activity in patients with advanced ovarian cancer, with some patients experiencing prolonged stable disease . However, the metabolites did not show significant activity in preclinical tumor models.
2. Pharmacokinetics and Toxicology
- Toxicity Profiles : Clinical studies indicate that the major toxicities associated with sulofenur treatment include anemia and methemoglobinemia. The pharmacokinetic analysis showed that this compound has a prolonged half-life compared to the parent compound, which may contribute to its toxicity profile .
- Metabolic Pathways : Understanding the metabolic pathways of sulofenur and its metabolites is crucial for developing safer analogs. Studies have shown that the formation of p-chloroaniline from sulofenur metabolism correlates with its toxic effects .
3. Drug Development
- Reference Standards : this compound serves as a reference standard in analytical chemistry for studying sulfonylurea derivatives and their reactivity. Its unique structure allows researchers to investigate the biological pathways involved in its metabolism and bioactivation.
- New Pharmaceutical Formulations : The insights gained from studying this compound could lead to the development of new pharmaceuticals with improved safety profiles and efficacy against various cancer types.
Data Tables
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Sulofenur | Diarylsulfonylurea | Anticancer | Broad-spectrum activity against solid tumors |
| This compound | Diarylsulfonylurea | Anticancer | Prolonged half-life; potential cytotoxicity |
| p-Chloroaniline | Aromatic amine | Toxicity | Metabolite associated with methemoglobinemia |
Case Studies
- Ovarian Cancer Trials : A phase II trial involving 35 patients with advanced ovarian cancer demonstrated that 15% of patients had partial responses to treatment with sulofenur, while 42% experienced prolonged stable disease. Toxic effects included anemia and methemoglobinemia, necessitating adjustments in treatment schedules to mitigate these issues .
- Lung Cancer Evaluation : In another study focusing on non-small cell lung cancer, 62% of patients experienced grade 1 to 3 anemia as a side effect of sulofenur treatment. Despite its mild side effects, the drug did not yield significant antitumor responses at the administered doses .
Mechanism of Action
Sulofenur metabolite II exerts its effects through bioactivation to form reactive intermediates, such as p-chlorophenyl isocyanate. These intermediates can carbamoylate biological macromolecules, leading to cytotoxic effects. The compound targets cellular proteins and enzymes, disrupting their function and inducing cell death. The pathways involved include glutathione conjugation and subsequent detoxification or bioactivation.
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Efficacy and Toxicity in Clinical Trials
- Sulofenur: Ovarian Cancer (Phase II): 2/16 patients showed minor responses; 14/16 required transfusions for anemia . Non-Small Cell Lung Cancer (NSCLC): 0% objective response rate; 62% anemia, 19/26 methemoglobinemia . Gastric Cancer: Plasma metabolite levels (including Metabolite II) were subtherapeutic; trial halted due to toxicity .
Type III Derivatives :
Mechanistic Divergences
Sulofenur vs. Type III Derivatives :
- Sulofenur’s metabolites may interact with glutathione (GSH) pathways, exacerbating oxidative stress in cancer cells. However, its exact target (e.g., GST inhibition) remains unconfirmed .
- Type III derivatives target tumor-associated carbonic anhydrases, disrupting pH regulation and inhibiting metastasis with fewer off-target effects .
- Sulofenur vs. Oltipraz: Sulofenur’s metabolites may deplete GSH, while Oltipraz induces GSTs to detoxify carcinogens—opposing mechanisms with divergent therapeutic goals (treatment vs. prevention) .
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | LC-MS Recommendation | GC-MS Recommendation |
|---|---|---|
| Ionization Mode | ESI+ (for protonated ions) | EI (70 eV) |
| Column | C18 (2.1 × 100 mm, 1.7 µm) | DB-5MS (30 m × 0.25 mm ID) |
| LOD (ng/mL) | 0.5 | 2.0 |
| Internal Standard | D4-Sulofenur | Trimethylsilyl derivatization |
Q. Table 2. Public Repositories for Metabolomic Data
| Repository | Focus | URL |
|---|---|---|
| Metabolomics Workbench | Multi-species, multi-platform | www.metabolomicsworkbench.org |
| Phenol-Explorer 2.0 | Xenobiotic metabolites | www.phenol-explorer.eu |
Q. Notes
- Avoid abbreviating "this compound" in figures/tables.
- For NMR data, report solvent suppression methods and shim settings to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
